![molecular formula C7H5N3O2 B2391107 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione CAS No. 35251-84-4](/img/structure/B2391107.png)
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione
概要
説明
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol This compound is known for its unique bicyclic structure, which includes a pyridine ring fused to a pyrazine ring
準備方法
The synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. These derivatives are being explored as potential therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential use as inhibitors of specific enzymes and receptors involved in disease pathways. This includes their use as covalent inhibitors of KRAS, a protein involved in cancer progression.
Industry: In materials science, the compound is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione and its derivatives involves their interaction with specific molecular targets. For example, as KRAS covalent inhibitors, these compounds bind covalently to the KRAS protein, inhibiting its activity and preventing the downstream signaling pathways that lead to cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione can be compared with other similar compounds, such as:
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazine ring.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: This derivative includes a bromine atom at the 8-position, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the potential for modification to create derivatives with diverse properties and applications.
特性
IUPAC Name |
1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-7(12)10-5-3-8-2-1-4(5)9-6/h1-3H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUUVXPCSJTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2391024.png)
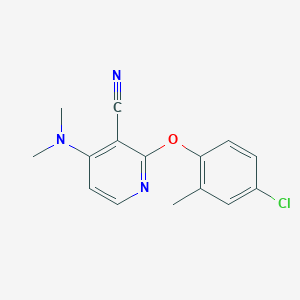

![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)
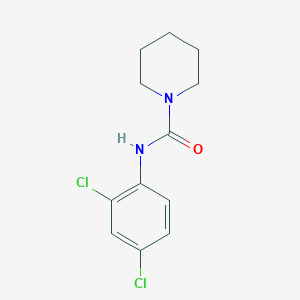
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
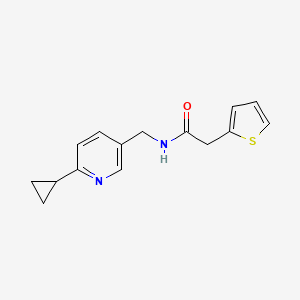
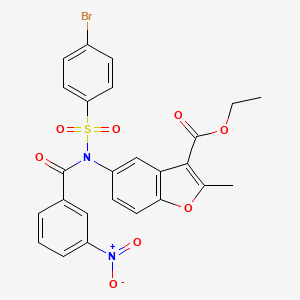
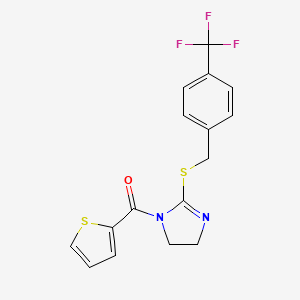
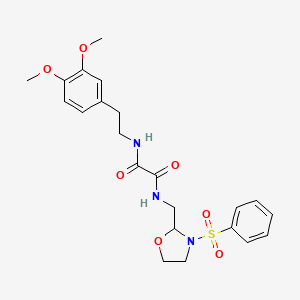
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
